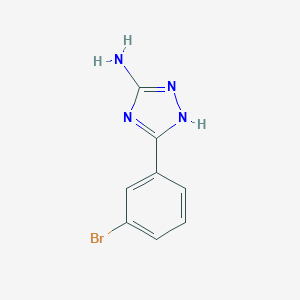

5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXKHNJAQOISSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395707 | |

| Record name | 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-99-2 | |

| Record name | 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

General Synthetic Strategies for 4H-1,2,4-Triazol-3-amine Core Structures

The 4H-1,2,4-triazol-3-amine core is a versatile scaffold that can be synthesized through several established methods. nih.gov These strategies often involve the cyclization of open-chain precursors containing the necessary nitrogen and carbon atoms. Common approaches include:

From Amidrazones: The reaction of amidrazones with various one-carbon electrophiles is a widely used method. organic-chemistry.org

From Thiosemicarbazides: Cyclization of thiosemicarbazide (B42300) derivatives is another fundamental route to the triazole core. mdpi.com

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a nitrile and a diazo compound or between a nitrile imine and an organo-cyanamide ion offers a powerful tool for constructing the 1,2,4-triazole (B32235) ring. researchgate.net

Metal-Catalyzed Reactions: Copper-catalyzed reactions, such as the one-pot synthesis from amides and nitriles, have emerged as efficient methods. frontiersin.org

These general strategies provide a foundation for the more specific synthesis of substituted 4H-1,2,4-triazol-3-amines.

Multi-Step Synthesis Pathways for 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A common and effective method for synthesizing 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs is a three-step process starting from substituted anilines. nih.govmdpi.com This pathway allows for the introduction of diverse aryl groups at the N4 position, leading to a library of analogs for further study.

Preparation of Precursor and Intermediate Compounds

The synthesis begins with the preparation of substituted phenyl ureas. This is typically achieved by reacting various substituted anilines with a suitable reagent to introduce the urea (B33335) functionality. nih.gov These ureas are then converted into the corresponding substituted phenyl semicarbazides by refluxing with hydrazine (B178648) hydrate (B1144303) in an appropriate solvent like ethanol (B145695). nih.gov

The next key intermediate is the amidrazone. The substituted phenyl semicarbazide (B1199961) is treated with 3-bromobenzonitrile (B1265711) to form the desired amidrazone precursor. nih.gov This reaction sets the stage for the final cyclization step.

Cyclization Reactions and Ring Closure Mechanisms for the 1,2,4-Triazole Ring

The final and crucial step is the cyclization of the amidrazone intermediate to form the 1,2,4-triazole ring. nih.gov This is typically achieved by heating the intermediate in a suitable solvent, often in the presence of a base. The mechanism involves an intramolecular nucleophilic attack of a nitrogen atom onto the carbon of the nitrile group, followed by the elimination of a small molecule, such as ammonia (B1221849) or water, to yield the aromatic triazole ring. nih.govorganic-chemistry.org

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

Optimizing reaction conditions is critical for achieving high yields and purity of the final products. Key parameters that are often adjusted include:

Temperature: The cyclization step usually requires elevated temperatures, often at reflux. nih.gov The optimal temperature can vary depending on the specific substrates and solvent used.

Solvents: A variety of solvents can be employed, with n-butanol being a common choice for the cyclization step. nih.gov The choice of solvent can influence reaction rates and yields.

Catalysis: While some cyclizations proceed thermally, others are facilitated by the use of a catalyst. Potassium carbonate is often used as a base to promote the cyclization reaction. nih.gov In other general triazole syntheses, various catalysts such as copper salts, ceric ammonium (B1175870) nitrate, and triflic anhydride (B1165640) have been employed to improve efficiency and yield. organic-chemistry.orgfrontiersin.orgnih.gov

A study on the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs reported the use of n-butanol as the solvent and potassium carbonate as the base for the final cyclization step. The reaction progress was monitored by thin-layer chromatography (TLC). nih.gov

Exploration of Novel and Efficient Synthetic Routes for 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine Scaffolds

While the multi-step synthesis from anilines is a reliable method, researchers are continuously exploring more efficient and novel routes to the this compound scaffold. These efforts aim to reduce the number of steps, improve yields, and utilize more environmentally friendly reagents. Some of these innovative approaches for constructing the 1,2,4-triazole ring in general, which could potentially be adapted, include:

One-Pot Syntheses: One-pot, multi-component reactions are highly desirable as they reduce waste and simplify purification processes. Copper-catalyzed one-pot methods for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles have been developed. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 1,2,4-triazoles. zsmu.edu.ua

Metal-Free Cyclization: Developing synthetic methods that avoid the use of heavy metals is a key goal in green chemistry. Metal-free oxidative cyclization of trifluoroacetimidohydrazides using D-glucose as a C1 synthon has been reported for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org

Derivatization Strategies for Structural Modification of this compound

The this compound scaffold offers several positions for structural modification to create a diverse range of derivatives. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

N-Arylation: As described in the multi-step synthesis, the amine group at the 3-position can be readily arylated by starting with different substituted anilines. nih.govmdpi.com This allows for the exploration of the effects of various substituents on the phenyl ring.

Substitution on the Bromophenyl Ring: The bromine atom on the phenyl ring at the 5-position serves as a useful handle for further functionalization via cross-coupling reactions, such as the Suzuki cross-coupling, to introduce a variety of aryl or alkyl groups. nih.gov

Modification of the Amine Group: The primary amine at the 3-position can be a site for various chemical transformations, such as acylation, alkylation, or conversion to other functional groups, to generate a wide array of derivatives.

A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated the synthesis of ten different derivatives by varying the substituent on the N-aryl group. nih.govmdpi.com

Physical Constants of Synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

The following table summarizes the physical constants of some synthesized analogs. mdpi.com

| Compound | Molecular Formula | Rf* | Melting Point (°C) |

| 4a | C14H10BrFN4 | 0.52 | 198–200 |

| 4f | C15H13BrN4 | 0.58 | 210–212 |

*Mobile phase, benzene/acetone (9:1). nih.gov

Advanced Spectroscopic and Structural Characterization of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data and Spectral Assignments

¹H NMR spectroscopy of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs reveals characteristic signals that confirm the presence of both the 3-bromophenyl and the N-aryl rings, as well as the triazole core. nih.gov For instance, in the analog 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, the spectrum shows a multiplet at δ 7.39–7.44 ppm corresponding to the H3 and H5 protons of the 4-fluorophenyl ring. mdpi.com Two additional multiplets at δ 7.70–7.73 ppm and 7.76–7.97 ppm are assigned to the H5 and H4 protons of the 3-bromophenyl ring, respectively. mdpi.com A further multiplet at δ 8.04–8.08 ppm is attributed to the remaining two protons of the 4-fluorophenyl ring (H2 and H6) and one proton of the 3-bromophenyl ring (H2). mdpi.com Key singlets are observed for the amine protons, with the ArNH proton appearing at δ 8.73 ppm and the triazole NH proton at δ 9.13 ppm. mdpi.com

Detailed ¹H NMR data for a representative analog is presented below:

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Number of Protons |

| Ar-H (4-fluorophenyl) | 7.39–7.44 | m | 2H |

| Ar-H (3-bromophenyl) | 7.49 | s | 1H |

| Ar-H (3-bromophenyl) | 7.70–7.73 | m | 1H |

| Ar-H (3-bromophenyl) | 7.76–7.97 | m | 1H |

| Ar-H (4-fluorophenyl & 3-bromophenyl) | 8.04–8.08 | m | 3H |

| ArNH | 8.73 | s | 1H |

| Triazole NH | 9.13 | s | 1H |

| ¹H NMR data for 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine in DMSO-d₆. mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. In the case of 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, the ¹³C NMR spectrum displays twelve distinct carbon signals, confirming the presence of all carbon atoms in the structure. nih.gov The chemical shifts for these carbons are observed at δ 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, and 116.43 ppm. mdpi.com

A summary of the ¹³C NMR data is provided in the table below:

| Carbon Environment | Chemical Shift (δ ppm) |

| Aromatic/Triazole Carbons | 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43 |

| ¹³C NMR data for 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine in DMSO-d₆. mdpi.com |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further corroborates the proposed structures. For 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, Electrospray Ionization Mass Spectrometry (ESI-MS) shows characteristic (M+1)⁺ and (M+2)⁺ peaks at m/z 333.01 and 333.99, respectively. mdpi.com The presence of the (M+2)⁺ peak is a distinctive isotopic signature for bromine-containing compounds, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This data is consistent with the molecular formula C₁₄H₁₀BrFN₄. mdpi.com

| Compound | Molecular Formula | Ion | m/z (Observed) |

| 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrFN₄ | (M+1)⁺ | 333.01 |

| (M+2)⁺ | 333.99 | ||

| 5-(3-bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrClN₄ | (M+1)⁺ | 348.94 |

| (M+3)⁺ | 350.90 | ||

| ESI-MS data for selected 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectra of 1,2,4-triazole (B32235) derivatives typically show characteristic absorption bands. For instance, N-H stretching vibrations are observed in the range of 3186-3449 cm⁻¹. ufv.br The C=N stretching vibrations within the triazole ring usually appear between 1616 and 1682 cm⁻¹. ufv.brresearchgate.net Additionally, C-H stretching and bending vibrations for the aromatic rings are also present. ufv.br

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of the synthesized molecules. For 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, the calculated elemental composition for C₁₄H₁₀BrFN₄ is C, 50.47%; H, 3.03%; N, 16.82%. The experimentally found values of C, 50.30%; H, 3.01%; N, 16.75% are in close agreement with the calculated values, thus confirming the stoichiometry of the compound. mdpi.com

| Compound | Molecular Formula | Elemental Analysis | Calculated (%) | Found (%) |

| 5-(3-bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrFN₄ | C | 50.47 | 50.30 |

| H | 3.03 | 3.01 | ||

| N | 16.82 | 16.75 | ||

| 5-(3-bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine | C₁₄H₁₀BrClN₄ | C | 48.10 | 48.02 |

| H | 2.88 | 2.86 | ||

| N | 16.03 | 16.00 | ||

| Elemental analysis data for selected 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com |

X-ray Crystallography for Solid-State Molecular Structure and Conformation (Applicable to Related Compounds)

While specific X-ray crystallography data for 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine is not extensively available in public literature, the solid-state structures of numerous analogous 1,2,4-triazole derivatives have been meticulously studied. These studies provide invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions that are likely to be characteristic of this class of compounds. X-ray diffraction analysis of single crystals remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Research into the crystal structures of various 1,2,4-triazole derivatives has confirmed their structural assignments and elucidated key conformational features. For instance, the analysis of several 1,2,4-triazol-5-thione derivatives has been instrumental in confirming their synthesis pathways and assumed molecular structures. nih.gov

In a study of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives, single-crystal X-ray analysis revealed detailed information about their solid-state conformations. nih.gov Three compounds from this series formed single crystals suitable for X-ray diffraction, allowing for the determination of their molecular structures. nih.gov It was observed that the length of the n-alkyl substituent at the N4 position of the triazole ring influenced the crystal packing. For example, derivatives with shorter n-propyl and n-butyl chains crystallized as ethanol (B145695) solvates, while a derivative with a longer n-hexyl chain formed a solventless crystal structure. nih.gov This difference was attributed to the ability of the longer alkyl chain to fill the voids in the crystal lattice that would otherwise be occupied by solvent molecules. nih.gov

The crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, showed a triclinic crystal system with the P-1 space group. mdpi.com In this compound, the triazole and indole (B1671886) rings were found to be twisted relative to each other by an angle of 12.64°. mdpi.com In contrast, its precursor, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in a monoclinic system (P2₁) with a smaller twist between the rings, ranging from 4.94° to 7.22°. mdpi.com

Furthermore, the crystal structures of novel 1,2,4-triazole derivatives containing a 2,4-dinitrophenylthio group have been determined, confirming the attachment of the substituent to the sulfur atom. researchgate.net The investigation of N-rich triazole compounds also provides crystallographic data, such as the X-ray molecular structure of a pyrazine-substituted triazole, which highlights the planarity and bond geometries within the heterocyclic core. mdpi.com

The following tables summarize key crystallographic data for several analogs of this compound, illustrating the common structural features and variations within this family of compounds.

Table 1: Crystallographic Data for Selected 1,2,4-Triazole Analogs

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted angle of 12.64° between triazole and indole rings. | mdpi.com |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Twisted angle of 4.94–7.22° between triazole and indole rings. | mdpi.com |

| 4-n-propyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Crystallizes as an ethanol solvate. | nih.gov | ||

| 4-n-butyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Isostructural with the n-propyl derivative, also an ethanol solvate. | nih.gov | ||

| 4-n-hexyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Forms a solventless crystal structure. | nih.gov |

Table 2: Selected Bond Lengths and Angles for Triaz1

| Parameter | Value (Å or °) |

|---|---|

| C-N bond distances in triazole ring | ~1.32 - 1.36 |

| N-N bond distance in triazole ring | ~1.38 |

| C-N-N bond angles in triazole ring | ~105 - 110 |

| N-C-N bond angles in triazole ring | ~110 - 115 |

Data derived from the general characteristics of 1,2,4-triazole rings and related structures. mdpi.comwikipedia.org

Biological Activity Profiling of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Anticancer Activity Studies

Research into a series of ten newly synthesized 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated 4a-j) has provided critical insights into their potential as anticancer agents. mdpi.comresearchgate.netnih.gov These compounds were subjected to comprehensive screening to determine their efficacy against a broad spectrum of cancer cells.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines

The anticancer activity of the triazole analogs was systematically evaluated following the protocol of the National Cancer Institute (NCI US). nih.govnih.gov The compounds were tested at a single concentration of 10⁻⁵ M against 58 human cancer cell lines derived from nine different cancer types. nih.gov The evaluation focused on determining the compounds' ability to inhibit cancer cell growth.

The primary metrics for assessing cytotoxicity were the Growth Inhibition Percent (PGI) and the Mean Growth Percent (GP). Several of the analogs demonstrated noteworthy anticancer activity against a subset of the tested cell lines. mdpi.comnih.gov

Among the series, compound 4i emerged as a lead candidate, displaying the most potent anticancer activity with a mean GP of 97.48. mdpi.com High PGI values indicate strong growth inhibition. Compound 4e exhibited the single most significant inhibitory effect, registering a PGI of 41.25% against the CNS cancer cell line SNB-75. researchgate.netnih.govnih.gov

For the lead compound 4i , the five most susceptible cancer cell lines, along with their respective PGI values at a 10⁻⁵ M concentration, were:

SNB-75 (CNS Cancer): 38.94% researchgate.netnih.gov

UO-31 (Renal Cancer): 30.14% researchgate.netnih.gov

CCRF-CEM (Leukemia): 26.92% researchgate.netnih.gov

EKVX (Non-Small Cell Lung Cancer): 26.61% researchgate.netnih.gov

OVCAR-5 (Ovarian Cancer): 23.12% researchgate.netnih.gov

These findings underscore the potential of specific substitutions on the N-aryl ring to enhance the cytotoxic profile of the 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine scaffold.

The screening across various cancer cell panels revealed a differential sensitivity of cancer types to these triazole analogs.

CNS Cancer: The SNB-75 cell line was particularly sensitive to this class of compounds. It was most susceptible to compound 4e (PGI 41.25%) and also showed high sensitivity to compounds 4g (PGI 30.09%) and 4h (PGI 38.94%). nih.gov

Breast Cancer: The MCF-7 breast cancer cell line was found to be most sensitive to compound 4d . nih.gov

Renal, Leukemia, and Ovarian Cancer: As noted previously, cell lines from these cancer types, specifically UO-31 (Renal), CCRF-CEM (Leukemia), and OVCAR-5 (Ovarian), were all significantly inhibited by compound 4i . nih.govnih.gov

The following table summarizes the percentage growth inhibition (PGI) for selected analogs against their most sensitive cell lines.

| Compound | Cell Line | Cancer Panel | PGI (%) |

| 4a | EKVX | Non-Small Cell Lung | 21.72 |

| 4b | EKVX | Non-Small Cell Lung | 19.83 |

| 4d | MCF-7 | Breast | - |

| 4e | SNB-75 | CNS | 41.25 |

| 4f | EKVX | Non-Small Cell Lung | 17.03 |

| 4g | SNB-75 | CNS | 30.09 |

| 4h | SNB-75 | CNS | 38.94 |

| 4h | EKVX | Non-Small Cell Lung | 24.56 |

| 4i | SNB-75 | CNS | 38.94 |

| 4i | UO-31 | Renal | 30.14 |

| 4i | CCRF-CEM | Leukemia | 26.92 |

| 4i | EKVX | Non-Small Cell Lung | 26.61 |

| 4i | OVCAR-5 | Ovarian | 23.12 |

| 4j | EKVX | Non-Small Cell Lung | 24.57 |

Data for MCF-7 with compound 4d was noted as most sensitive, but specific PGI value was not provided in the source. nih.gov

Mechanistic Investigations of Anticancer Action

To understand the basis of their cytotoxic activity, investigations have focused on identifying the molecular targets and cellular pathways affected by these triazole compounds.

A primary molecular target for many anticancer agents, including those with a 1,2,4-triazole (B32235) core, is the protein tubulin. researchgate.netnih.gov The dynamic process of microtubule formation, which is critical for cell division, is disrupted by agents that bind to tubulin. nih.govnih.gov

In silico molecular docking studies were conducted to explore the interaction between the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a-j) and the colchicine (B1669291) binding site of tubulin (PDB ID: 5LYJ). researchgate.netnih.gov The results indicated efficient binding affinities, with calculated values ranging from -6.502 to -8.341 kcal/mol. researchgate.net The primary forces driving these interactions were identified as hydrogen bonds and halogen bonds. researchgate.net

Notably, the lead compound 4i demonstrated a strong binding affinity of -8.149 kcal/mol. researchgate.net Its binding mode was characterized by a specific hydrogen bond interaction with the amino acid residue Asn258 within the tubulin binding site. researchgate.net This evidence strongly suggests that the anticancer activity of these compounds is mediated through the inhibition of tubulin polymerization, a mechanism shared with established anticancer drugs like Combretastatin (B1194345) A-4. nih.gov

The inhibition of tubulin polymerization and disruption of microtubule dynamics typically leads to cell cycle arrest, most often in the G2/M phase, which subsequently triggers programmed cell death, or apoptosis. nih.govnih.gov While the specific this compound analogs (4a-j) have not yet been experimentally detailed for their apoptosis-inducing capabilities, this is a well-established consequence of tubulin inhibition. nih.govnih.gov

Studies on structurally related 1,2,4-triazole derivatives confirm this mechanism. For instance, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was shown to induce apoptosis in lung cancer cells by down-regulating the anti-apoptotic protein Bcl-2. nih.gov Other triazole analogs have also been demonstrated to induce both apoptosis and autophagy in breast cancer cells. nih.gov Therefore, it is highly probable that the observed cytotoxicity of this compound and its analogs is a direct result of their ability to disrupt microtubule function, leading to cell cycle arrest and the induction of apoptotic cell death pathways.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a pressing area of research due to the rise of drug-resistant pathogens. sci-hub.sezsmu.edu.ua Compounds based on the 1,2,4-triazole scaffold have shown considerable promise as both antibacterial and antifungal agents. zsmu.edu.uaresearchgate.net

Derivatives of 1,2,4-triazole have demonstrated notable efficacy against a range of bacterial species. Research into Schiff bases of symmetric disulfides connected to a 4-amino-3-aryl-5-thiomethyl-1,2,4-triazole structure found that a compound with a 3-bromophenyl substituent exhibited strong activity against E. coli, S. aureus, and P. aeruginosa, which was equivalent to the standard drug sparfloxacin. nih.gov

Further studies on related structures have highlighted the importance of specific chemical modifications. For instance, in a series of 3-(5-amino-(2H)-1,2,4-triazol-3-yl)-naphthyridinone derivatives, the introduction of a bromine atom at the C-6 position of the naphthyridinone ring enhanced antibacterial activity, particularly against Bacillus subtilis. nih.gov Similarly, research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates revealed moderate antimicrobial effects against P. aeruginosa. zsmu.edu.ua Another study investigating 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles found that the antimicrobial effect increased with the length of the alkyl chain at the 5-position. zsmu.edu.ua

The hybridization of the 1,2,4-triazole moiety with other pharmacophores, such as ciprofloxacin, has yielded compounds with antibacterial activity higher than the parent drug, especially against drug-resistant MRSA strains. sci-hub.se

Table 1: Selected Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

| Schiff base with 3-bromophenyl substituent | E. coli, S. aureus, P. aeruginosa | Strong activity, equal to sparfloxacin | nih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | High activity (MIC: 0.264 & 0.132 mM) | nih.gov |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | P. aeruginosa | Moderate antimicrobial effect | zsmu.edu.ua |

| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Various bacteria | Most active in its series | zsmu.edu.ua |

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. researchgate.net Studies on derivatives related to this compound confirm this potential. An investigation into 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates identified several compounds with notable antifungal effects against Candida albicans. zsmu.edu.ua The study found that converting the acid form to a dimethylammonium salt led to an increase in antifungal activity. zsmu.edu.ua

In a separate study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, the compound 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole was identified as the most active against fungal strains. zsmu.edu.ua The research suggested that altering the decyl radical at the 5-position resulted in reduced antifungal activity, indicating a specific structure-activity relationship. zsmu.edu.ua

Table 2: Antifungal Activity of Bromophenyl-1,2,4-Triazole Derivatives

| Compound/Derivative Class | Fungal Strain | Observed Activity | Reference(s) |

| 2-((5-(2-bromophenyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetate salts | Candida albicans | Most active compounds in the series | zsmu.edu.ua |

| 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole | Not specified | Most active compound in the series | zsmu.edu.ua |

Exploration of Other Pharmacological Potentials for 1,2,4-Triazole Derivatives Relevant to this compound

Beyond antimicrobial actions, the 1,2,4-triazole nucleus is a key component in compounds designed for a variety of therapeutic targets. nih.govnuft.edu.ua

The 1,2,4-triazole ring is a privileged structure in the development of antiviral agents due to its favorable pharmacokinetic properties and resistance to metabolic degradation. nuft.edu.uanih.gov Triazole derivatives have shown inhibitory activity against a wide array of DNA and RNA viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and various herpes viruses. nih.govtandfonline.com

For instance, certain 1,2,4-triazole-3-thione enantiomers with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Other research into 1,2,4-triazole thioglycosides showed moderate activity against Herpes Simplex Virus 1 (HSV-1) and HSV-2. tandfonline.com The versatility of the triazole ring allows it to be incorporated into both nucleoside and non-nucleoside analogs that can target various viral proteins. nih.gov

Many 1,2,4-triazole derivatives exhibit significant anti-inflammatory activity. mdpi.comnih.gov Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). mdpi.comrsc.org

One study detailed a series of diaryl-1,2,4-triazole hybrids that showed dual inhibition of COX-2 and 5-LOX. rsc.org A specific compound from this series, 15e , demonstrated potent COX-2 inhibitory activity (IC₅₀ = 0.15 µM) and 5-LOX inhibitory activity (IC₅₀ = 0.85 µM), with a COX-2 selectivity comparable to the drug celecoxib. rsc.org Another research team synthesized 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone which also showed good inhibitory activity against the COX-2 isoenzyme. mdpi.com In some cases, newly synthesized 1,2,4-triazole compounds have shown anti-inflammatory effects greater than reference drugs like indomethacin (B1671933) and ibuprofen. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Target(s) | IC₅₀ / Activity | Reference(s) |

| Diaryl-1,2,4-triazole hybrid 15e | COX-2 / 5-LOX | 0.15 µM / 0.85 µM | rsc.org |

| Quinolone-1,2,4-triazole hybrids 33a-c | COX-2 | 7.25–8.48 nM | mdpi.com |

| 1,2,4-triazole-furoxan hybrid 6 | COX-2 | 0.045 µM | mdpi.com |

| 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-2 | 47.83–49.79 µM | mdpi.com |

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. isres.orgnih.gov Synthetic antioxidants are of great interest, and 1,2,4-triazoles have emerged as a promising class of compounds with the ability to neutralize free radicals. nih.govzsmu.edu.ua

The antioxidant potential of 1,2,4-triazoles is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. isres.orgbenthamscience.com Studies have shown that the substitution pattern on the triazole ring significantly influences antioxidant activity. isres.org For example, one study found that a 1,2,4-triazole-3-thiol derivative substituted with a phenyl group showed the highest DPPH scavenging activity in its series. isres.org Another study synthesized Schiff base-1,2,4-triazoles derived from butylated hydroxytoluene (BHT) that exhibited higher free radical inhibition than the standard antioxidant BHT itself. isres.org The chemical modification of the 1,2,4-triazole core is a key strategy for enhancing its antioxidant properties. zsmu.edu.ua

Table 4: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Assay | Result | Reference(s) |

| 1,2,4-triazole-3-thiol with phenyl group (1a ) | DPPH Scavenging | Highest activity in its series | isres.org |

| Schiff base-1,2,4-triazoles of BHT | DPPH Scavenging | Higher inhibition than standard BHT | isres.org |

| Phenol and pyridine (B92270) substituted 1,2,4-triazoles | Various antioxidant assays | Demonstrated potential as antioxidant agents | isres.org |

| 4,4'-(hexane-1,6-diyl)-bis(...-5-mercapto-4H-1,2,4-triazole...) (11b ) | DPPH Scavenging | IC₅₀ = 10 ± 0.7 µM (BHT IC₅₀ = 19.8 ± 0.5) | isres.org |

Enzyme Inhibition Studies (e.g., Glucosidase)

The 1,2,4-triazole nucleus is a key structural motif in the design of various enzyme inhibitors. Research has shown that derivatives of this scaffold can effectively inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes is a key therapeutic strategy for managing type II diabetes mellitus. acs.orgnih.gov

Studies on various 1,2,4-triazole derivatives have revealed significant inhibitory potential against α-glucosidase and α-amylase. For instance, a series of novel 1,2,4-triazole-based derivatives were designed and found to be potent dual inhibitors of these enzymes. nih.gov Molecular docking studies have often complemented these findings, providing insights into the binding interactions with the active sites of the enzymes. acs.orgnih.gov

The structure-activity relationship (SAR) analyses of these analogs consistently highlight the critical role of substituents on the triazole and associated phenyl rings. The presence and position of groups such as bromo, chloro, and nitro functionalities can significantly influence the inhibitory potency. acs.orgnih.gov For example, research has indicated that electron-withdrawing groups can play a pivotal role in the α-amylase and α-glucosidase inhibitory activities of synthesized compounds. acs.org

While direct experimental data on the glucosidase inhibitory activity of this compound is not extensively documented in the reviewed literature, the established potent activity of its analogs suggests its potential as a candidate for such studies. The presence of the bromophenyl group is of particular interest, as bromo substituents have been noted to enhance enzyme inhibition in some 1,2,4-triazole series. nih.gov

A study on fluorine-containing 1,2,4-triazole-5-one derivatives demonstrated a range of inhibitory activities against α-amylase and α-glucosidase, with some compounds showing excellent potential. dergipark.org.tr Another investigation into indole (B1671886) derivatives bearing a 1,2,4-triazole moiety also reported varying degrees of α-amylase and α-glucosidase inhibition. jksus.org

The following tables present data from studies on various 1,2,4-triazole analogs, illustrating their α-glucosidase and α-amylase inhibitory activities.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

| Acarbose (Standard) | 9.80 ± 0.20 | 10.30 ± 0.20 | acs.org |

| Triazole-bearing bis-hydrazone 1 | 1.10 ± 0.05 | 0.70 ± 0.05 | acs.org |

| Triazole-based derivative 4 | 0.27 ± 0.01 (µg/mL) | 0.19 ± 0.01 (µg/mL) | nih.gov |

| Triazole-based derivative 10 | 0.31 ± 0.01 (µg/mL) | 0.26 ± 0.01 (µg/mL) | nih.gov |

| Fluorine-containing triazol-5-one 4c | Excellent (exact value not specified) | Excellent (exact value not specified) | dergipark.org.tr |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Some values are reported in µg/mL as per the source.

Table 2: α-Amylase Inhibitory Potential of Indole-Triazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | Reference |

| Acarbose (Standard) | 20 - 100 | 40.10 ± 0.75 to 94.02 ± 0.54 | jksus.org |

| Compound 5e | 20 - 100 | 30.05 ± 0.51 to 63.63 ± 0.75 | jksus.org |

The collective findings from studies on analogous compounds strongly support the rationale for investigating this compound and its derivatives as potential glucosidase inhibitors. The structural features of the title compound align with those known to contribute to enzyme inhibitory activity within this chemical class. Further empirical studies are warranted to elucidate its specific inhibitory profile.

Computational and in Silico Investigations of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target.

In a notable study, a series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were investigated for their potential as anticancer agents by targeting tubulin, a protein essential for cell division. nih.gov The docking studies were performed against the combretastatin (B1194345) A-4 binding site of tubulin (PDB ID: 5LYJ). nih.gov

The molecular docking analysis revealed that the synthesized analogs fit effectively within the binding pocket of the tubulin protein. nih.gov The interactions stabilizing the ligand-receptor complex were primarily electrostatic, with two significant types of bonds being observed: hydrogen bonds and halogen bonds. nih.govresearchgate.net For instance, the most promising analog in the series, compound 4i , was shown to form a hydrogen bond with the amino acid residue Asn258 of the tubulin protein. nih.govresearchgate.net The presence of the bromine atom on the phenyl ring is significant as it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Binding affinity predictions quantify the strength of the interaction between the ligand and its target. The docking scores for the ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin binding site were found to be in the range of -6.502 to -8.341 kcal/mol, indicating efficient binding. nih.govresearchgate.net A lower binding energy value typically suggests a more stable and stronger interaction. The analog 4i exhibited a strong binding affinity of -8.149 kcal/mol. nih.govresearchgate.net These favorable binding energies suggest that this class of compounds has the potential to act as tubulin polymerization inhibitors. nih.gov

Interactive Table 1: Molecular Docking Results of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine Analogs against Tubulin (PDB ID: 5LYJ)

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| Analog 4a | -6.502 to -8.341 (Range for series) | Not specified | Hydrogen Bond, Halogen Bond |

| Analog 4e | -6.502 to -8.341 (Range for series) | Not specified | Hydrogen Bond, Halogen Bond |

| Analog 4i | -8.149 | Asn258 | Hydrogen Bond |

Source: MDPI, ResearchGate. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide insight into a molecule's stability, reactivity, and other fundamental chemical characteristics.

While specific DFT calculation results for this compound are not detailed in the provided search results, studies on similar 1,2,4-triazole (B32235) derivatives demonstrate the utility of this approach. nih.govepstem.net DFT calculations are typically used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netepstem.net

The energy of these orbitals and the HOMO-LUMO energy gap are important reactivity descriptors. nih.govepstem.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. From the HOMO and LUMO energy values, other chemical reactivity descriptors can be calculated, such as electronegativity (χ), global hardness (η), and softness (δ), which help in understanding the molecule's interaction behavior. nih.gov These theoretical calculations can complement experimental findings and explain the activity of the most potent compounds in a series. nih.gov

Pharmacokinetic Predictions (ADME) for Oral Bioavailability and Drug-Likeness

ADME studies predict the Absorption, Distribution, Metabolism, and Excretion of a compound within an organism. nih.gov These predictions are critical for evaluating a compound's potential to be developed into an orally active drug. drugbank.com For the series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, ADME properties were predicted using the SwissADME software. nih.govresearchgate.net The goal of these predictions is to identify compounds with favorable pharmacokinetic profiles, such as good oral bioavailability and "drug-likeness." nih.gov

The evaluation of drug-likeness is often guided by established principles like Lipinski's Rule of Five. nih.gov Higher logP values (a measure of lipophilicity) and fewer hydrogen bonds are generally predictive of greater drug bioavailability. zsmu.edu.ua

Toxicity Prediction Studies (e.g., ProTox-II, Lipinski's Rule of Five Compliance)

Toxicity is a major cause of failure in drug development. nih.gov Computational tools are widely used to predict the potential toxicity of compounds early in the discovery process. pharmj.org.ua

For the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, toxicity was predicted using the ProTox-II webserver. nih.govresearchgate.net The results indicated that all tested compounds were predicted to have LD50 values between 440 and 500 mg/kg. researchgate.net This places them in toxicity class IV, which corresponds to substances that are "harmful if swallowed." researchgate.net

Furthermore, the analogs were evaluated for compliance with Lipinski's Rule of Five, a set of guidelines used to assess the drug-likeness and potential for oral bioavailability of a molecule. nih.govresearchgate.netdrugbank.com The rule states that an orally active drug is more likely if it does not violate more than one of the following criteria:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

The ADME predictions for the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that none of the compounds violated Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for development as oral drug candidates. nih.govresearchgate.net

Interactive Table 2: Predicted Toxicity and Drug-Likeness of this compound Analogs

| Parameter | Prediction Tool | Result | Implication |

| Acute Oral Toxicity (LD50) | ProTox-II | 440 - 500 mg/kg | Toxicity Class IV (Harmful) |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Favorable oral bioavailability predicted |

Source: ResearchGate. researchgate.net

Structure Activity Relationship Sar and Rational Design of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine Derivatives

Influence of Substituent Variations on Biological Efficacy and Selectivity

The biological activity of 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine derivatives is profoundly influenced by the nature and position of substituents on the various parts of the molecule. pharmj.org.ua SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in biological efficacy and selectivity.

These findings underscore the critical role of electronic and steric factors of the substituents in modulating the biological response. The presence of a halogen, such as the bromo group at the 3-position of the phenyl ring attached to the triazole core, is also a key structural feature.

Rational Design Principles for Optimizing Pharmacological Properties

The rational design of this compound derivatives is a multifaceted process aimed at enhancing their pharmacological profile. This involves a deep understanding of the target, often a specific enzyme or receptor, and utilizing computational tools to predict binding affinities and interactions. nih.govnih.gov

A key strategy in the rational design of these compounds is the application of molecular hybridization, which involves combining the 1,2,4-triazole (B32235) scaffold with other pharmacophores known to possess biological activity. frontiersin.org This approach aims to create hybrid molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular docking studies are instrumental in this process. For the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j), docking studies against the tubulin–combretastatin (B1194345) A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.gov These studies identified key interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding of these ligands to the target protein. For example, ligand 4i showed a strong binding affinity and formed a hydrogen bond with the Asn258 residue of tubulin. nih.gov

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for optimizing the drug-like properties of these derivatives. nih.gov For the synthesized analogs (4a-j), none were found to violate Lipinski's rule of five, and all were predicted to have LD50 values within a similar range, indicating a favorable preliminary safety profile. researchgate.net

Impact of Different N-aryl Substitutions on the Activity Profile of this compound Analogs

The N-aryl substitution on the 3-amino group of the 1,2,4-triazole ring is a critical determinant of the biological activity of these analogs. nih.gov A systematic investigation into various substitutions on this aryl ring has provided valuable insights into the SAR of this chemical series.

The anticancer screening data for a series of ten analogs (4a-j) against a panel of 58 cancer cell lines at a 10⁻⁵ M concentration highlighted the significant impact of the N-aryl substituent. nih.gov The compound with a 2,6-dimethylphenyl group (4i ) demonstrated the most significant growth inhibition against several cancer cell lines, including the CNS cancer cell line SNB-75. nih.gov Other substitutions, such as 4-methoxyphenyl (B3050149) (4d ) and 2-chlorophenyl (4e ), also conferred notable anticancer activity. nih.gov

The data suggests that both the electronic nature and the steric bulk of the substituents on the N-aryl ring play a crucial role. For example, the presence of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, fluoro) at different positions leads to a wide spectrum of biological responses.

Below is an interactive data table summarizing the physical constants and National Cancer Institute (NCI) screening codes for the synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a–j). nih.gov

| Compound | R | Molecular Formula | Melting Point (°C) | Yield (%) | Rf Value* | NSC Code |

| 4a | 2-OCH3 | C15H13BrN4O | 168–170 | 72 | 0.52 | 94857 |

| 4b | 4-OCH3 | C15H13BrN4O | 175–177 | 78 | 0.54 | 94858 |

| 4c | 2-CH3 | C15H13BrN4 | 180–182 | 75 | 0.58 | 94859 |

| 4d | 4-CH3 | C15H13BrN4 | 185–187 | 80 | 0.60 | 94860 |

| 4e | 2-Cl | C14H10BrClN4 | 190–192 | 77 | 0.62 | 94861 |

| 4f | 4-Cl | C14H10BrClN4 | 195–197 | 82 | 0.65 | 94862 |

| 4g | 4-F | C14H10BrFN4 | 200–202 | 79 | 0.68 | 94863 |

| 4h | 3-Cl, 4-F | C14H9BrClFN4 | 205–207 | 76 | 0.70 | 94864 |

| 4i | 2,6-(CH3)2 | C16H15BrN4 | 210–212 | 85 | 0.72 | 94865 |

| 4j | 2,6-di-isopropyl | C20H23BrN4 | 215–217 | 81 | 0.75 | 94866 |

*Mobile phase, benzene/acetone (9:1)

Strategic Modifications of the Triazole Ring and Peripheral Moieties

Strategic modifications of the 1,2,4-triazole ring and its peripheral moieties are essential for the development of new and improved therapeutic agents. nih.govresearchgate.net The triazole ring itself is a stable heterocyclic structure that is not easily affected by oxidation, reduction, or hydrolysis, making it an attractive scaffold for drug design. researchgate.net

Modifications can be made at several positions on the 1,2,4-triazole ring system. The tautomeric equilibrium between the 1H and 4H forms of the 1,2,4-triazole ring can also influence its biological activity. nih.gov In the case of this compound, the 4H-tautomer is specified.

Beyond the triazole core, modifications of the peripheral moieties, such as the 3-bromophenyl group and the N-aryl substituent, are crucial. The introduction of different functional groups can alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. For example, the introduction of a hydroxyl group in the phenyl ring at the C-3 position of other 1,2,4-triazole derivatives has been shown to be favorable for antibacterial activity. mdpi.com

Furthermore, converting the amino group at the 3-position into other functional groups or linking it to different fragments can lead to novel compounds with diverse pharmacological activities. The versatility of the 1,2,4-triazole scaffold allows for a wide range of chemical transformations, providing a rich platform for the discovery of new drug candidates. frontiersin.org

Future Directions and Therapeutic Potential of 5 3 Bromophenyl 4h 1,2,4 Triazol 3 Amine

Lead Optimization and Preclinical Development of Promising Analogs

The journey from a promising hit compound to a clinical candidate is a meticulous process of lead optimization, aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine, this process involves the synthesis and evaluation of a library of analogs.

A recent study detailed the synthesis of ten new N-aryl analogs of this compound. nih.govnih.gov These modifications were designed to explore the structure-activity relationship (SAR) and identify derivatives with improved anticancer activity. The general synthetic scheme involves a multi-step process, culminating in the reaction of a substituted phenyl semicarbazide (B1199961) with 3-bromobenzonitrile (B1265711). nih.gov

The preclinical development of these analogs has been guided by in silico and in vitro assessments. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial early-stage filters. For the synthesized analogs of this compound, computational tools like SwissADME and ProTox-II have been employed. nih.govnih.gov Notably, these studies predicted that the analogs did not violate Lipinski's rule of five, suggesting good oral bioavailability. nih.govnih.gov Furthermore, the predicted LD50 values placed them in class IV toxicity, indicating a relatively safe preliminary profile. nih.govnih.gov

The table below summarizes the in vitro anticancer activity of some promising analogs against a panel of human cancer cell lines.

| Compound ID | Target Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |

| 4e | SNB-75 (CNS Cancer) | - | 41.25% |

| 4i | SNB-75 (CNS Cancer) | 97.48 (mean) | 38.94% |

| 4i | UO-31 (Renal Cancer) | 97.48 (mean) | 30.14% |

| 4i | CCRF-CEM (Leukemia) | 97.48 (mean) | 26.92% |

| 4i | EKVX (NSCLC) | 97.48 (mean) | 26.61% |

| 4i | OVCAR-5 (Ovarian Cancer) | 97.48 (mean) | 23.12% |

These initial findings underscore the potential of this scaffold and provide a strong rationale for further lead optimization and more extensive preclinical testing. nih.govnih.gov

In Vivo Efficacy and Pharmacological Studies

While in vitro studies provide valuable preliminary data, in vivo efficacy studies in animal models are essential to validate the therapeutic potential of any new chemical entity. For the this compound scaffold, the primary focus of published research has been on in vitro anticancer activity. nih.govnih.gov However, the broader class of 1,2,4-triazole (B32235) derivatives has demonstrated significant in vivo antitumor activity in various cancer models. isres.orgjocpr.com

For instance, studies on other 1,2,4-triazole derivatives have shown their ability to inhibit tumor growth in rat models of human colon cancer. isres.org The typical methodology for such studies involves inducing tumors in animal models, such as Ehrlich Ascites Carcinoma (EAC) or Dalton's Lymphoma Ascites (DLA) in Swiss albino mice, followed by administration of the test compounds. jocpr.com Key parameters evaluated in these studies include changes in body weight, mean survival time, hematological profiles, and tumor volume and weight. jocpr.com

Exploration of Combination Therapies and Synergistic Effects

The complexity of cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxic side effects. The 1,2,4-triazole scaffold has shown potential for use in combination with existing anticancer drugs.

For example, some 1,2,3-triazole derivatives have been shown to act synergistically with the chemotherapeutic agent 5-fluorouracil. nih.gov Another triazole-containing agent, carboxyamidotriazole (B1668434) (CAI), has demonstrated synergistic effects with sorafenib (B1663141) in non-small cell lung cancer (NSCLC) by inhibiting the NANOG pathway and promoting apoptosis. nih.gov The potential for synergistic interactions is also seen with other classes of drugs, such as tyrosine kinase inhibitors (TKIs). nih.gov Macrolide antibiotics, for instance, have been shown to enhance the cytotoxicity of TKIs by blocking the protective autophagy they induce in cancer cells. nih.gov

Given that derivatives of this compound have shown promising single-agent activity against various cancer cell lines, exploring their effects in combination with standard-of-care chemotherapeutics or targeted agents is a logical next step. nih.gov Such studies could reveal synergistic interactions that could lead to more effective and less toxic treatment regimens for a variety of cancers.

Novel Therapeutic Applications for 5-(3-bromophenyl)-4H-1,2,4-triazole-3-amine Scaffolds

While the primary focus of research on this compound has been its anticancer potential, the broader 1,2,4-triazole class of compounds exhibits a wide range of pharmacological activities. nih.govnih.govnih.gov This suggests that the this compound scaffold could be a versatile platform for the development of drugs for various other diseases.

The diverse biological activities reported for 1,2,4-triazole derivatives are summarized in the table below:

| Therapeutic Area | Pharmacological Activity |

| Infectious Diseases | Antifungal, Antibacterial, Antiviral, Antiparasitic, Antitubercular nih.govnih.govbohrium.commdpi.com |

| Neurology | Anticonvulsant, Neuroprotectant, Analgesic nih.govnih.gov |

| Inflammation | Anti-inflammatory nih.govnih.gov |

| Metabolic Disorders | Antioxidant nih.govzsmu.edu.ua |

| Cardiovascular | Anti-ischemic researchgate.net |

The 1,2,4-triazole nucleus is a key component in clinically used antifungal agents like fluconazole (B54011) and itraconazole (B105839), which act by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. nih.gov The antiviral drug ribavirin (B1680618) also contains this heterocyclic system. nih.gov The structural features of this compound, including the bromine substituent and the amino group, could be systematically modified to explore these other therapeutic avenues. The synthesis of new analogs and their screening against a diverse panel of biological targets could uncover novel applications for this promising chemical scaffold.

Integration of Advanced Computational Approaches and Artificial Intelligence in Drug Design

The development of novel therapeutics from the this compound scaffold can be significantly accelerated by the integration of advanced computational approaches and artificial intelligence (AI). These methods play a crucial role in modern drug discovery, from hit identification to lead optimization. bohrium.com

In the initial stages, computational tools are invaluable for predicting the physicochemical and pharmacokinetic properties of new analogs, as has already been demonstrated with the in silico ADME and toxicity studies of this compound derivatives. nih.govnih.gov Molecular docking studies have also been instrumental in elucidating the potential mechanism of action of these compounds. For instance, docking simulations of the N-aryl analogs into the colchicine (B1669291) binding site of tubulin have provided insights into their anticancer activity, with calculated binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.govnih.gov These studies revealed key interactions, such as hydrogen bonds and halogen bonds, that contribute to the binding of these ligands to their target. nih.govnih.gov

Q & A

Q. What safety protocols should be followed when handling 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Inhalation and skin contact should be avoided. Waste containing this compound must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Safety measures align with protocols for structurally similar triazole derivatives, which emphasize proper ventilation and emergency wash stations .

Q. How can the synthetic yield of this compound be optimized?

A multi-step approach is recommended:

- Cyclization : Start with a bromophenyl-substituted precursor and perform cyclization under reflux conditions (e.g., using ethanol as a solvent).

- Acylation/Thiourea Formation : Introduce functional groups via reactions with acyl chlorides or thiocyanate salts, as demonstrated in analogous triazole syntheses .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (>70%) are achievable by optimizing reaction time, temperature, and stoichiometry of reagents like ammonium thiocyanate .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and carbon frameworks.

- X-ray Crystallography : Resolve tautomeric forms and confirm planar geometry of the triazole ring, as shown in studies of related triazole-amine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does bromine substitution at the 3-position of the phenyl ring affect electronic properties and reactivity compared to other halogenated analogs?

Bromine’s electron-withdrawing nature increases the electrophilicity of the triazole ring, enhancing reactivity in nucleophilic substitution reactions. Comparative studies with chloro- and fluoro-substituted analogs reveal that bromine’s larger atomic radius stabilizes charge-transfer complexes, influencing binding affinity in biological systems (e.g., enzyme inhibition). Density functional theory (DFT) calculations can quantify these electronic effects .

Q. What experimental strategies address contradictions in reported biological activities of this compound?

- Dose-Response Studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell Line Validation : Use multiple cell lines (e.g., HEK293, HeLa) to assess context-dependent activity.

- Statistical Design : Apply randomized block designs with split-plot arrangements to control variables like solvent effects or incubation time, as demonstrated in pharmacological studies .

Q. How can X-ray crystallography resolve tautomeric forms of this compound in solid-state studies?

Single-crystal X-ray diffraction can distinguish between 1,2,4-triazole tautomers by analyzing bond lengths and dihedral angles. For example, planar triazole rings (dihedral angle <5° with the phenyl group) indicate dominant tautomeric forms, while non-planar geometries suggest mixed states. This approach was validated in co-crystallized triazole-amine systems .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- Biodegradation Assays : Use OECD 301F guidelines to measure microbial degradation in aqueous systems.

- Partition Coefficients : Calculate log (octanol-water) and log (organic carbon) to predict soil adsorption.

- Ecotoxicology Models : Apply quantitative structure-activity relationship (QSAR) models to estimate toxicity thresholds for aquatic organisms, as outlined in environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.